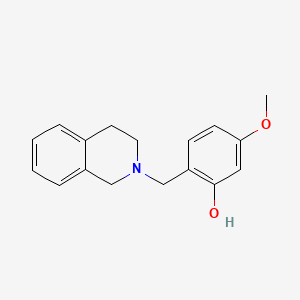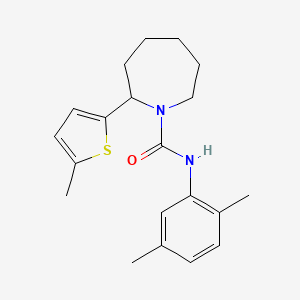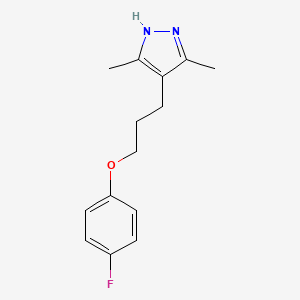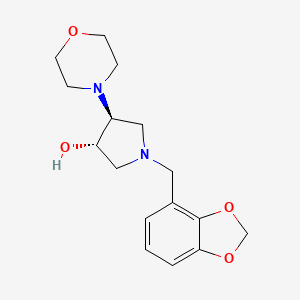
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a phenol ring, which is further connected to a dihydroisoquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the phenol ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Isoquinoline Moiety: The final step involves the attachment of the isoquinoline moiety to the phenol ring through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and isoquinoline moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the isoquinoline ring to form dihydroisoquinoline derivatives. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The methoxy group on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Alkylated phenols, halogenated derivatives.
科学研究应用
2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact pathways and targets depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol
- 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenol
- 2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol
Uniqueness
2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol is unique due to the specific position of the methoxy group on the phenol ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in different pharmacological profiles and applications compared to its analogs.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-7-6-15(17(19)10-16)12-18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10,19H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJXGZZFRFQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5081860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B5081868.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B5081891.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
![3,5-dichloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5081917.png)
![2-(3,4-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5081923.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5081929.png)
![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)
